molecular formula C9H11ClIN B12595977 1-(3-iodophenyl)cyclopropan-1-amine;hydrochloride

1-(3-iodophenyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B12595977
M. Wt: 295.55 g/mol
InChI Key: GJFSKMYIHCDZCC-UHFFFAOYSA-N
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Description

Structurally, it consists of a cyclopropane ring fused to an amine group and a 3-iodophenyl substituent, with a hydrochloride salt improving solubility and stability. Cyclopropane amines are valued for their conformational rigidity, which enhances binding specificity in drug-target interactions .

Properties

Molecular Formula

C9H11ClIN

Molecular Weight

295.55 g/mol

IUPAC Name

1-(3-iodophenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H10IN.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-9;/h1-3,6H,4-5,11H2;1H

InChI Key

GJFSKMYIHCDZCC-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC=C2)I)N.Cl

Origin of Product

United States

Biological Activity

1-(3-Iodophenyl)cyclopropan-1-amine;hydrochloride is a cyclopropane derivative known for its potential biological activities and interactions with various molecular targets. This compound has garnered interest in medicinal chemistry due to its structural characteristics, which include an iodine atom that may influence its reactivity and biological interactions.

The compound has the molecular formula C9H10ClIN and is characterized by the presence of a cyclopropane ring and an iodinated phenyl group. The unique structure allows for diverse chemical reactions, including:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Can undergo reduction with lithium aluminum hydride.
  • Substitution : The iodine atom can be replaced through nucleophilic substitution reactions.
  • Hydrolysis : Hydrolysis of the hydrochloride salt releases the free amine.

The biological activity of 1-(3-iodophenyl)cyclopropan-1-amine;hydrochloride is primarily attributed to its interaction with enzymes and receptors. The iodophenyl group enhances binding affinity to specific biological targets, potentially affecting pathways such as:

  • Signal Transduction : Modulating cellular signaling pathways.
  • Enzyme Inhibition : Acting as an inhibitor for certain enzymes, which can alter metabolic processes.
  • Receptor Activation : Engaging with specific receptors to elicit physiological responses.

Biological Activity and Applications

Research indicates that 1-(3-iodophenyl)cyclopropan-1-amine;hydrochloride exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that cyclopropane derivatives can inhibit bacterial growth, suggesting potential as antimicrobial agents .
  • Pharmacological Potential : The compound has been investigated for its ability to modulate neurotransmitter systems, particularly in the context of psychotropic effects .
  • Therapeutic Applications : Ongoing research aims to explore its use in drug development for various conditions, including cancer and infectious diseases .

Study 1: Inhibition of O-Acetylserine Sulfhydrylase

A study explored the inhibition of O-acetylserine sulfhydrylase (OASS) by cyclopropane derivatives, including 1-(3-iodophenyl)cyclopropan-1-amine;hydrochloride. The results indicated significant inhibitory activity against both isoforms of OASS, highlighting its potential as a therapeutic agent in cysteine biosynthesis regulation. The compound was shown to compete with substrate binding, demonstrating its efficacy in vitro .

Study 2: Neurotransmitter Modulation

Another investigation focused on the compound's interaction with serotonin receptors. The findings suggested that 1-(3-iodophenyl)cyclopropan-1-amine;hydrochloride could act as a partial agonist at specific serotonin receptor subtypes, potentially influencing mood and behavior. This property positions it as a candidate for further studies in neuropharmacology .

Comparative Analysis

To better understand the unique properties of 1-(3-iodophenyl)cyclopropan-1-amine;hydrochloride, it can be compared with similar compounds:

Compound NameIodine PositionBiological Activity
1-(4-Iodophenyl)cyclopropan-1-amine;HClParaAntimicrobial and enzyme inhibition
1-(2-Iodophenyl)cyclopropan-1-amine;HClOrthoModerate receptor modulation
1-(3-Iodophenyl)cyclopropan-1-amine;HClMetaStronger binding affinity to targets

The presence of iodine in different positions significantly affects the compound's reactivity and biological interactions, making it a valuable area of research for medicinal applications.

Scientific Research Applications

Opioid Receptor Binding

Research indicates that derivatives of cyclopropanamines exhibit significant binding affinities for opioid receptors, which are crucial targets in pain management and addiction therapies. Studies have shown that compounds similar to 1-(3-iodophenyl)cyclopropan-1-amine demonstrate high affinity for mu and kappa opioid receptors, suggesting potential use in developing analgesics or treatments for opioid dependence .

Inhibition of Enzymatic Activity

The compound has been explored as an inhibitor of specific enzymes, such as O-acetylserine sulfhydrylase (OASS). Inhibitors of OASS can act as adjuvants in antibiotic therapy, particularly against resistant bacterial strains. This application is particularly relevant as antibiotic resistance continues to pose a significant challenge in clinical settings .

Case Study 1: Opioid Ligands Development

A study focused on synthesizing a series of 2-substituted analogs of phenylaminomorphinans, highlighting the role of 1-(3-iodophenyl)cyclopropan-1-amine as a lead compound. The findings revealed that these analogs exhibited enhanced selectivity and potency as opioid receptor ligands, indicating their potential in developing new therapeutic agents for pain relief .

Case Study 2: Antimicrobial Applications

Another research effort investigated the use of cyclopropanamines as part of a combinatorial approach to enhance the efficacy of existing antibiotics. By inhibiting OASS, these compounds showed promise in increasing the effectiveness of colistin against resistant pathogens, providing a novel strategy for treating severe infections .

Data Table: Summary of Research Findings

Application AreaStudy FocusKey Findings
Opioid Receptor BindingDevelopment of analgesicsHigh affinity for mu and kappa receptors
Enzymatic InhibitionO-acetylserine sulfhydrylase inhibitorsEnhanced effectiveness against resistant bacteria
Antimicrobial SynergyCombination with colistinIncreased efficacy against critical pathogens

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(2-Fluorophenyl)cyclopropan-1-amine HCl 2-Fluorophenyl C9H11ClFN 187.64 Storage: 2–8°C; used in CNS drug discovery
1-(4-Bromophenyl)cyclopropan-1-amine HCl 4-Bromophenyl C9H10BrClN 248.55 (calc.) High lipophilicity; building block for kinase inhibitors
1-(3-Chlorophenyl)-N-methylcyclopropan-1-amine HCl 3-Chlorophenyl C10H12Cl2N 219.12 (calc.) Agonist activity at serotonin receptors
1-(3-Iodophenyl)cyclopropan-1-amine HCl 3-Iodophenyl C9H10ClIN 303.55 (calc.) Inferred: High molecular weight; potential radiopharmaceutical use N/A

Key Observations :

  • Bioactivity : Chloro and fluoro derivatives exhibit activity in CNS-targeted therapies (e.g., serotonin receptor agonism) . The iodine atom’s size and electronegativity may alter binding kinetics in similar targets.
  • Synthetic Routes : Halogenated analogs are typically synthesized via cyclopropanation of vinyl precursors or nucleophilic substitution reactions .

Methoxy- and Heterocyclic-Substituted Analogs

Table 2: Comparison of Methoxy and Heterocyclic Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Applications References
1-(3-Methoxyphenyl)cyclopropan-1-amine HCl 3-Methoxyphenyl C10H13ClNO 198.67 Enhanced solubility due to methoxy group; intermediate in antipsychotic synthesis
1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine HCl 5-Methylbenzoxazolyl C11H13ClN2O 224.69 Heterocyclic rigidity; antimicrobial candidate
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine HCl Dihydrobenzodioxinyl C11H14ClNO2 235.69 Improved metabolic stability; explored in neurodegenerative disease models

Key Observations :

  • Solubility : Methoxy groups improve aqueous solubility compared to halogens, critical for oral bioavailability .

Physicochemical and Stability Trends

  • Melting Points : Fluorinated derivatives (e.g., 2-fluorophenyl) often exhibit lower melting points than bromo/iodo analogs due to weaker intermolecular forces .
  • Storage Conditions : Most hydrochloride salts require storage at 2–8°C to prevent degradation .
  • Purity : Commercial analogs typically report ≥95% purity, emphasizing their utility in high-precision pharmaceutical synthesis .

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